REACTION_SMILES
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[CH2:4]([CH3:5])[c:6]1[nH:7][c:8]([CH2:13][OH:14])[c:9]([CH2:11][OH:12])[n:10]1.[Cl:1][O-:2].[Na+:3].[OH2:15]>>[Cl:1][c:9]1[c:8]([CH2:13][OH:14])[nH:7][c:6]([CH2:4][CH3:5])[n:10]1
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Name
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CCc1nc(CO)c(CO)[nH]1
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCc1nc(CO)c(CO)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1nc(Cl)c(CO)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |